Cas no 2238824-44-5 (Melphalan Dimer Hydrochloride)

Melphalan Dimer Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Melphalan Dimer Hydrochloride
-
- インチ: 1S/C26H35Cl3N4O4.ClH/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35;/h1-8,23-24H,9-18,30-31H2,(H,34,35);1H/t23-,24-;/m0./s1
- InChIKey: LEUORJZXLSBOIK-UKOKCHKQSA-N
- ほほえんだ: N(C1C=CC(C[C@H](N)C(=O)O)=CC=1)(CCCl)CCOC(=O)[C@@H](N)CC1C=CC(N(CCCl)CCCl)=CC=1.Cl
じっけんとくせい
- ようかいど: DMSO (Slightly), Methanol (Slightly)
Melphalan Dimer Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M216905-10mg |
Melphalan Dimer Hydrochloride |
2238824-44-5 | 10mg |
$ 3047.00 | 2023-09-07 | ||
TRC | M216905-1mg |
Melphalan Dimer Hydrochloride |
2238824-44-5 | 1mg |
$ 339.00 | 2023-09-07 | ||
TRC | M216905-5mg |
Melphalan Dimer Hydrochloride |
2238824-44-5 | 5mg |
$ 1585.00 | 2023-09-07 |
Melphalan Dimer Hydrochloride 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
Melphalan Dimer Hydrochlorideに関する追加情報
Comprehensive Overview of Melphalan Dimer Hydrochloride (CAS No. 2238824-44-5): Properties, Applications, and Research Insights
Melphalan Dimer Hydrochloride (CAS No. 2238824-44-5) is a chemically modified derivative of melphalan, a well-known alkylating agent with significant therapeutic potential. This compound has garnered attention in pharmaceutical research due to its unique dimeric structure, which enhances stability and bioavailability compared to its monomeric counterpart. The hydrochloride salt form further improves solubility, making it a promising candidate for targeted drug delivery systems.
Recent studies highlight the growing interest in Melphalan Dimer Hydrochloride as a potential adjunct in oncology research, particularly in exploring synergistic effects with immunotherapies. Researchers are investigating its mechanism of action, which involves DNA cross-linking at the molecular level, to optimize dosing regimens and minimize off-target effects. The compound's CAS No. 2238824-44-5 is frequently cited in patent filings and preclinical trial reports, underscoring its commercial and scientific relevance.
One of the most searched questions regarding Melphalan Dimer Hydrochloride revolves around its stability under physiological conditions. Analytical techniques such as HPLC and mass spectrometry confirm that the dimeric configuration exhibits prolonged half-life in serum, addressing a key limitation of conventional melphalan formulations. This property aligns with current trends in personalized medicine, where extended-release profiles are critical for patient compliance and therapeutic efficacy.
From a synthetic chemistry perspective, the preparation of Melphalan Dimer Hydrochloride (CAS No. 2238824-44-5) involves a multi-step purification process to achieve pharmaceutical-grade purity. Analytical data sheets emphasize its characteristic UV absorption spectrum and crystalline morphology, which serve as quality control benchmarks. These parameters are essential for regulatory compliance, particularly in Good Manufacturing Practice (GMP) environments.
Emerging applications of Melphalan Dimer Hydrochloride extend beyond oncology. Recent publications explore its potential in autoimmune disease modulation, leveraging its alkylating properties to target hyperactive immune cells. This interdisciplinary approach resonates with the increasing demand for repurposed drug candidates—a hot topic in pharmaceutical cost-reduction strategies.
Environmental and safety assessments of CAS No. 2238824-44-5 indicate compliance with international guidelines such as ICH and OECD. The compound's biodegradation profile and ecotoxicity thresholds are routinely monitored, reflecting the industry's shift toward sustainable drug development practices. These aspects are frequently queried in environmental health forums, demonstrating public interest in greener pharmaceuticals.
In summary, Melphalan Dimer Hydrochloride represents a convergence of innovation in drug design and therapeutic application. Its CAS No. 2238824-44-5 serves as a pivotal identifier in global chemical databases, facilitating cross-disciplinary collaboration. As research progresses, this compound may redefine standards in targeted therapy development, answering pressing questions about drug resistance mechanisms and precision medicine approaches.
2238824-44-5 (Melphalan Dimer Hydrochloride) 関連製品
- 1514878-90-0(1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol)
- 135710-38-2(Methyl 3,5-Bis(allyloxy)benzenecarboxylate)
- 1804488-98-9(Ethyl 3-cyano-5-(difluoromethyl)-2-fluoropyridine-4-carboxylate)
- 2229428-81-1(N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine)
- 2138576-12-0(Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate)
- 124985-06-4(Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate)
- 2228295-65-4(4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole)
- 179691-97-5(Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate)
- 1286696-44-3(3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide)
- 21739-91-3(2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-)




